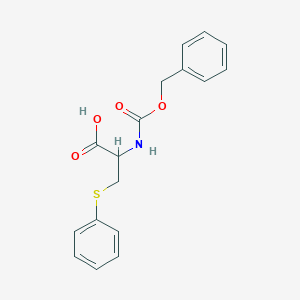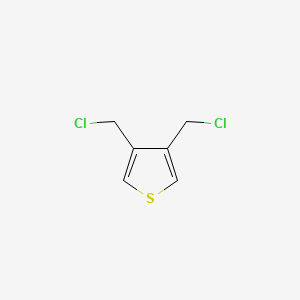
3,3-Dimethyl-1-butenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-1-butenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a vinyl group, with a tert-butyl group providing steric hindrance. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-butenylboronic acid typically involves the reaction of a vinylboronate ester with a tert-butyl group. One common method is the hydroboration of a vinyl compound followed by oxidation to yield the boronic acid. The reaction conditions often require the use of a palladium catalyst and a base, such as potassium carbonate, to facilitate the formation of the boronic acid group .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes, where the vinyl compound is reacted with a boron-containing reagent under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process, making it suitable for large-scale applications .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-1-butenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The vinyl group can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. Reaction conditions often involve mild temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound include boronic esters, borates, and substituted vinyl compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Applications De Recherche Scientifique
3,3-Dimethyl-1-butenylboronic acid has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-1-butenylboronic acid involves the interaction of the boronic acid group with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a carbon-carbon bond . The vinyl group can also participate in nucleophilic addition reactions, leading to the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vinylboronic acid pinacol ester: Similar in structure but lacks the steric hindrance provided by the tert-butyl group.
4-tert-Butylphenylboronic acid: Contains a phenyl group instead of a vinyl group, leading to different reactivity and applications.
Uniqueness
3,3-Dimethyl-1-butenylboronic acid is unique due to the combination of the vinyl group and the steric hindrance provided by the tert-butyl group. This unique structure enhances its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis .
Propriétés
Formule moléculaire |
C6H13BO2 |
|---|---|
Poids moléculaire |
127.98 g/mol |
Nom IUPAC |
3,3-dimethylbut-1-enylboronic acid |
InChI |
InChI=1S/C6H13BO2/c1-6(2,3)4-5-7(8)9/h4-5,8-9H,1-3H3 |
Clé InChI |
CTIWKIMYFQSVBZ-UHFFFAOYSA-N |
SMILES canonique |
B(C=CC(C)(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(Benzo[d]oxazol-2-yl)-2-methoxyphenol](/img/structure/B8814535.png)


![Methyl 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B8814548.png)









